![molecular formula C17H17N5O4S B2708792 N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105218-48-1](/img/structure/B2708792.png)
N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Description
N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
The synthesis of complex molecules, such as those containing furan-2-carboxamide moieties, involves multiple steps, including bromination, condensation, and coupling reactions. These processes are crucial for creating compounds with specific biological activities. For example, the synthesis of novel dicationic imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Another study focused on modifying the structure of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a strategy to improve the pharmacokinetic profile of drugs targeting the androgen receptor for treating castration-resistant prostate cancer (Linton et al., 2011).
Reactivity and Modification
- The reactivity of furan-2-carboxamide derivatives towards various reagents opens pathways for synthesizing heterocyclic compounds. For instance, the treatment of N-(quinolin-6-yl)furan-2-carboxamide with specific reagents led to the formation of thiazolo[5,4-f]quinoline, showcasing the method's versatility in creating biologically relevant structures (El’chaninov & Aleksandrov, 2017).
Potential Applications in Drug Development
- The exploration of new compounds often leads to the discovery of potential therapeutic agents. For example, novel compounds based on the synthesis of furazan derivatives demonstrated moderate thermal stability and insensitivity towards impact and friction, making them candidates for the development of insensitive energetic materials (Yu et al., 2017).
properties
IUPAC Name |
N-[6-[4-[(3-methyl-1,2-oxazol-5-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-10-15(26-22-11)19-14(23)5-3-9-27-16-7-6-13(20-21-16)18-17(24)12-4-2-8-25-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,19,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSYTCXOFACOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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